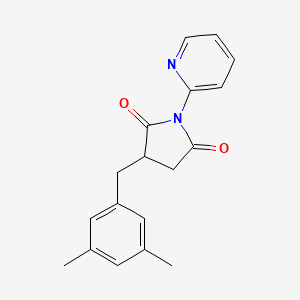![molecular formula C26H23ClN4O B11582287 1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine](/img/structure/B11582287.png)
1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine is a complex organic compound that features a piperazine ring, a phthalazine moiety, and a chlorobenzoyl group
Preparation Methods
The synthesis of 1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine typically involves multiple steps. The synthetic route often begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group and the phthalazine moiety. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Research has explored its potential as an anti-tubercular agent, among other therapeutic uses.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine can be compared to other compounds with similar structures, such as:
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
These compounds share structural motifs like the piperazine ring and chlorobenzoyl group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of these groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23ClN4O |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H23ClN4O/c1-18-10-12-19(13-11-18)24-20-6-2-3-7-21(20)25(29-28-24)30-14-16-31(17-15-30)26(32)22-8-4-5-9-23(22)27/h2-13H,14-17H2,1H3 |
InChI Key |
HENCFGDEXFJZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11582210.png)
![4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol](/img/structure/B11582225.png)
![2-{(E)-2-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11582228.png)
![1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582229.png)
![(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11582232.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11582238.png)
![7-(difluoromethyl)-N-(3-methoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11582246.png)
![1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11582250.png)
![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11582251.png)


![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11582284.png)
![5-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11582291.png)
![6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11582293.png)
